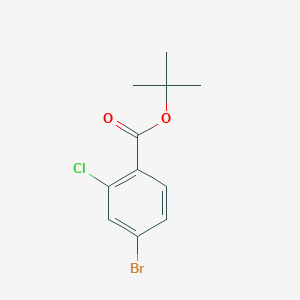
4-(Diethylamino)benzenediazonium tetrafluoroborate
Overview
Description
Synthesis Analysis
In the first paper, the synthesis of a selenacyclooctane derivative is described, which involves the treatment of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium to yield a compound with a 60% yield. This process indicates that diethylamino groups can be involved in reactions with selenium, potentially forming stable cyclic structures as seen in the resulting hexaselenacyclooctane .
Molecular Structure Analysis
The molecular structure of the synthesized hexaselenacyclooctane was determined by X-ray diffraction analysis, which suggests that compounds with diethylamino groups can be crystallized and structurally characterized. This implies that similar techniques could potentially be used to analyze the structure of 4-(Diethylamino)benzenediazonium tetrafluoroborate .
Chemical Reactions Analysis
The synthesized hexaselenacyclooctane behaves as a diselenocarboxylate towards a range of reagents, undergoing reactions to form various products such as carbenium iodide, diselenole, and dithiocarboxylate. This reactivity suggests that the diethylamino group can influence the chemical behavior of the compounds it is part of, leading to diverse chemical transformations .
Physical and Chemical Properties Analysis
The second paper discusses the synthesis of a complex involving a diethylamino group, which was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry. The complex exhibited antibacterial activity, and its electronic characteristics were computed using density functional theory (DFT). The HOMO-LUMO energy gap was found to be small, indicating stability. This study demonstrates that compounds with diethylamino groups can form stable complexes with interesting biological activities and that their electronic properties can be computationally analyzed .
Scientific Research Applications
Synthesis Applications
A study by Šimůnek et al. (2008) describes a method for synthesizing substituted 4-amino-1-arylpyrazoles using benzenediazonium tetrafluoroborates, highlighting the compound's utility in facilitating reactions under mild conditions (Šimůnek et al., 2008). This demonstrates its role in the synthesis of complex organic compounds.
Reaction Mechanisms and Structures
Šimůnek et al. (2005) explored the reaction of 4-substituted benzenediazonium tetrafluoroborates with various compounds, providing insights into their solution and solid-state structure and tautomerism (Šimůnek et al., 2005). This research contributes to the understanding of the structural dynamics of these compounds.
Thermolysis Studies
Koval’chuk et al. (2006) investigated the thermolysis of benzenediazonium tetrafluoroborate, providing insights into the decomposition mechanisms and kinetic aspects (Koval’chuk et al., 2006). This research is crucial for understanding the stability and decomposition pathways of the compound under various conditions.
Photochemical Applications
Becker et al. (1986) studied the photochemical dediazoniation of arene diazonium salts, including p-diethylamino benzenediazonium tetrafluoroborate, highlighting its applications in photochemical reactions (Becker et al., 1986). This shows its potential in light-induced chemical processes.
Encapsulation and Stabilization
Research by Brumaghim et al. (2004) discusses the encapsulation and stabilization of 4-(diethylamino)benzenediazonium cation within a supramolecular host, which prevents its reactivity (Brumaghim et al., 2004). This study is significant for applications involving controlled release or stabilization of reactive ions.
Safety And Hazards
properties
IUPAC Name |
4-(diethylamino)benzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N3.BF4/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;2-1(3,4)5/h5-8H,3-4H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBTWRKXQLWQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CC)C1=CC=C(C=C1)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21906-90-1 (Parent) | |
| Record name | Diazo 511F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4059839 | |
| Record name | 4-(Diethylamino)benzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)benzenediazonium tetrafluoroborate | |
CAS RN |
347-46-6 | |
| Record name | Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazo 511F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Diethylamino)benzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diethylamino)benzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















